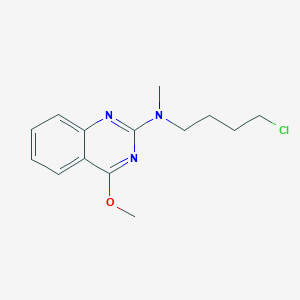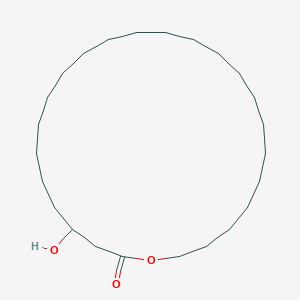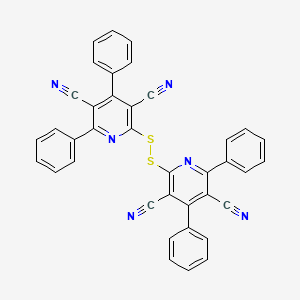
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and three chlorine atoms attached to the same carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate typically involves the reaction of 2-acetyl-4,4,4-trichlorobut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-acetyl-4,4,4-trichlorobut-2-enoic acid+methanolacid catalystMethyl 2-acetyl-4,4,4-trichlorobut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-acetyl-4,4,4-trichlorobutanoic acid.
Reduction: Formation of Methyl 2-hydroxy-4,4,4-trichlorobut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets. The ester and ketone functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- Methyl 2-acetyl-4,4,4-trichlorobutanoate
- Methyl 2-acetyl-4,4,4-trifluorobut-2-enoate
- Methyl 2-acetyl-4,4,4-tribromobut-2-enoate
Uniqueness
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of three chlorine atoms on the same carbon, which significantly influences its chemical reactivity and physical properties
属性
| 80733-61-5 | |
分子式 |
C7H7Cl3O3 |
分子量 |
245.5 g/mol |
IUPAC 名称 |
methyl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C7H7Cl3O3/c1-4(11)5(6(12)13-2)3-7(8,9)10/h3H,1-2H3 |
InChI 键 |
WQLCCRDRIOQZBE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=CC(Cl)(Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)





![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

